molecular formula C17H17F3N2O3S B2425680 N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-(trifluoromethyl)benzamide CAS No. 1206994-36-6

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-(trifluoromethyl)benzamide

Cat. No. B2425680
CAS RN: 1206994-36-6
M. Wt: 386.39
InChI Key: RXXUIOPSZPWCRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-(trifluoromethyl)benzamide, also known as rosiglitazone, is a medication used to treat type 2 diabetes. It belongs to the thiazolidinedione class of drugs and works by increasing the sensitivity of the body's cells to insulin. In addition to its clinical use, rosiglitazone has also been studied for its potential applications in scientific research.

Scientific Research Applications

Analgesic and Anti-Inflammatory Properties

The compound has been investigated for its analgesic and anti-inflammatory effects. Pharmacological tests conducted on a carrageenan-induced inflammation model revealed statistically significant results. All N-hetaryl(aryl)alkyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides demonstrated potent analgesic and anti-inflammatory properties. Notably, some of these compounds surpassed the efficacy of well-known drugs like Lornoxicam and Diclofenac in the same doses .

Cytotoxic Activity

Certain derivatives of this compound exhibit cytotoxicity against cancer cells. For instance, N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide and N-({5-[(furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide demonstrated remarkable activity against breast cancer and lung cancer cell lines, respectively .

Synthetic Chemistry and One-Pot Synthesis

Researchers have explored the synthetic chemistry of this compound. A convenient and highly effective “one-pot synthesis” method has been proposed. It involves the initial reaction of 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid with N,N’-carbonyldiimidazole in anhydrous N,N-dimethylformamide. Subsequent amidation with hetarylalkyl- or benzylamines in the same solvent yields the desired N-hetaryl(aryl)alkyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides .

Spectroscopic Characterization

The peculiarities of the 1H- and 13C-NMR spectra of these compounds have been discussed. Additionally, their electrospray ionization liquid chromatography-mass spectrometry (LC-MS) spectra have been analyzed .

Heterocyclic Chemistry in Drug Design

This compound falls within the realm of heterocyclic chemistry, which plays a crucial role in drug design. Understanding its molecular conformations and interactions can inform the development of novel therapeutic agents .

(2,4-Dioxo-1,3-thiazolidin-3-yl)acetic Acid Derivatives

While not directly related to the compound , it’s worth noting that (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid derivatives have also been studied. These compounds may have distinct applications and properties .

properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O3S/c18-17(19,20)11-6-2-1-5-10(11)15(24)21-12-7-3-4-8-13(12)22-14(23)9-26-16(22)25/h1-2,5-6,12-13H,3-4,7-9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXUIOPSZPWCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)C2=CC=CC=C2C(F)(F)F)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-(trifluoromethyl)benzamide

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